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Advantages of AlN Substrates for DUV LEDs
Aluminum nitride single crystal substrates offer several key advantages over conventionally

used materials like sapphire, making them the ideal platform for high-efficiency and reliable

DUV LEDs.[3]

Superior Thermal Management: AlN boasts a high thermal conductivity, which is crucial for

dissipating the heat generated during LED operation.[4] This effective thermal management

leads to improved device performance and a longer operational lifetime.[5][6]

Lattice Matching: AlN provides a close lattice match to high aluminum content AlGaN alloys,

which are necessary for achieving DUV emission.[2][3] This reduces the density of threading

dislocations and other crystalline defects during epitaxial growth, leading to higher internal

quantum efficiency (IQE).[7][8][9]

UV Transparency: AlN is transparent to DUV light, which allows for the fabrication of flip-chip

LED structures where light is extracted through the substrate, enhancing light extraction

efficiency (LEE).[10]

Experimental Protocols
This section details the critical experimental procedures for fabricating DUV LEDs on AlN

substrates, from substrate preparation to device fabrication.
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High-quality epitaxial growth necessitates a pristine and atomically flat substrate surface. The

following protocol outlines the steps for preparing an epi-ready AlN substrate.

Protocol 1: AlN Substrate Preparation

Slicing and Lapping: Bulk AlN crystals, typically grown by the Physical Vapor Transport (PVT)

method, are sliced into wafers.[11] The wafers are then lapped to achieve a uniform

thickness and remove saw marks.

Mechanical Polishing: The lapped wafers are mechanically polished using diamond slurries

with progressively smaller particle sizes to reduce surface roughness.[12]

Chemical Mechanical Polishing (CMP): A final CMP step is performed to remove subsurface

damage and achieve an atomically smooth, epi-ready surface with a root mean square

(RMS) roughness of less than 0.1 nm.[12]

Solvent Cleaning: The polished substrates are ultrasonically cleaned in a sequence of

acetone, isopropanol, and deionized water to remove any organic residues and particles.

Surface Treatment: Prior to loading into the growth chamber, the substrates are often treated

with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or an oxygen

plasma to remove any remaining organic contaminants.

Epitaxial Growth of DUV LED Structure by MOCVD
Metal-Organic Chemical Vapor Deposition (MOCVD) is the standard technique for the epitaxial

growth of the complex multi-layer AlGaN structure required for DUV LEDs.[13]

Protocol 2: MOCVD Growth of AlGaN-based DUV LED

Substrate Loading and Annealing: The prepared AlN substrate is loaded into the MOCVD

reactor. The substrate is then annealed at a high temperature (typically >1000°C) in a

hydrogen (H₂) or nitrogen (N₂) ambient to desorb any surface contaminants.[13][14]

AlN Homoepitaxy (optional): A thin AlN buffer layer may be grown on the substrate to ensure

a high-quality starting surface for the subsequent layers.
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n-AlGaN Contact Layer Growth: A silicon-doped n-type AlGaN layer is grown. The Al

composition is chosen to be transparent to the emitted DUV light. Precursors used are

typically trimethylaluminum (TMAl), trimethylgallium (TMGa), and ammonia (NH₃), with silane

(SiH₄) as the n-type dopant source.[15]

Multiple Quantum Well (MQW) Active Region Growth: The active region, consisting of

alternating layers of AlGaN quantum wells and barriers with different Al compositions, is

grown. The bandgap difference between the well and barrier layers determines the emission

wavelength.[1][16]

p-AlGaN Electron Blocking Layer (EBL) Growth: A magnesium-doped p-type AlGaN layer

with a higher Al composition than the barriers is grown to confine electrons within the MQW

region, preventing overflow and improving radiative recombination efficiency.[16]

p-AlGaN Contact Layer Growth: A p-type AlGaN layer is grown for hole injection.

p-GaN Contact Layer Growth: A final, heavily magnesium-doped p-GaN layer is often grown

to facilitate better ohmic contact formation.[1]

In-situ Annealing: After the growth, the wafer is annealed in a nitrogen ambient to activate

the magnesium dopants in the p-type layers.[1]

DUV LED Device Fabrication
Following epitaxial growth, standard semiconductor fabrication techniques are employed to

create individual LED chips.

Protocol 3: DUV LED Device Fabrication

Mesa Definition: The p-GaN, p-AlGaN, and MQW layers are etched away to expose the n-

AlGaN layer for the n-contact. This is typically done using inductively coupled plasma (ICP)

etching with a chlorine-based chemistry.

p-Contact Deposition: A metal stack, often Ni/Au or a reflective scheme like Ag/Al, is

deposited on the p-GaN layer to form the p-ohmic contact.[17] This is followed by a rapid

thermal annealing step to improve contact resistance.
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n-Contact Deposition: A metal stack, typically Ti/Al/Ni/Au, is deposited on the exposed n-

AlGaN layer to form the n-ohmic contact.

Passivation: A dielectric layer such as silicon dioxide (SiO₂) or silicon nitride (SiN) is

deposited to passivate the device and protect the mesa sidewalls.

Wafer Dicing and Packaging: The wafer is diced into individual LED chips. For flip-chip

devices, the chips are mounted p-side down onto a submount with good thermal conductivity,

such as an AlN ceramic submount.[6]

Application Data
The use of AlN substrates significantly impacts the performance metrics of DUV LEDs. The

following tables summarize key quantitative data from various studies.
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Parameter Substrate Value Reference

Thermal Conductivity AlN ~290 W/(m·K) [11]

Sapphire ~35 W/(m·K) [3]

Threading Dislocation

Density (TDD)
DUV LED on AlN < 10⁶ cm⁻² [10]

DUV LED on Sapphire 10⁸ - 10¹⁰ cm⁻² [10]

X-ray Rocking Curve

FWHM (002)
AlN Substrate 29 arcsec [11]

AlN on Sapphire 129-165 arcsec [14]

External Quantum

Efficiency (EQE)

263 nm LED on AlN

template
8% [18]

284.5 nm LED on

AlN/Sapphire
~3.5% [19]

234 nm LED 1% [20]

Light Output Power

(LOP)

265 nm LED on AlN

template
4.48 mW @ 50 mA [21]

284.5 nm LED on

AlN/Sapphire
15.1 mW @ 100 mA [19]

234 nm LED 4.7 mW @ 100 mA [20]

Visualizations
The following diagrams illustrate the experimental workflow and the structure of a typical DUV

LED on an AlN substrate.
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Figure 1: Experimental workflow for DUV LED fabrication.
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Figure 2: Schematic of a DUV LED on an AlN substrate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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